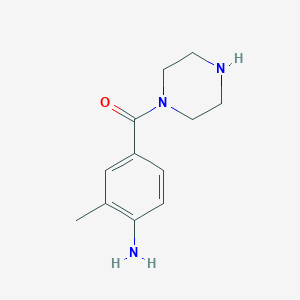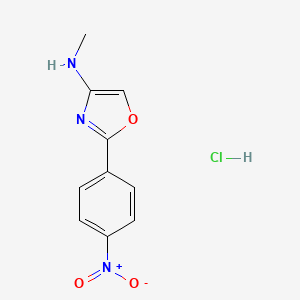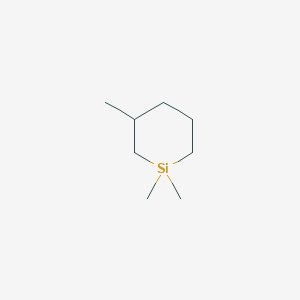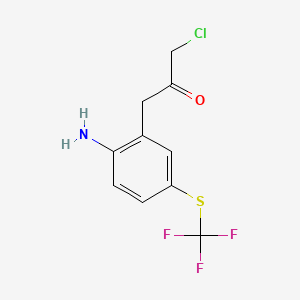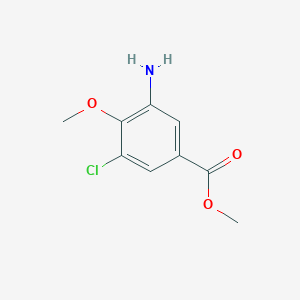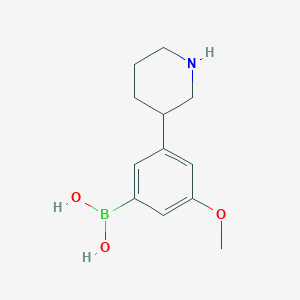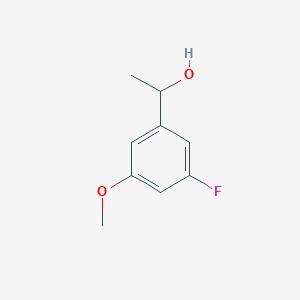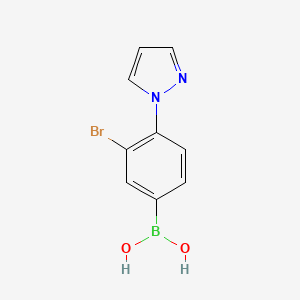
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a bromine atom and a pyrazole ring attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid typically involves the following steps:
Bromination: The starting material, 4-(1H-pyrazol-1-yl)phenylboronic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., ethanol or toluene).
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base or under acidic conditions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation of the boronic acid group.
Substituted Derivatives: Formed from nucleophilic substitution of the bromine atom.
科学研究应用
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Catalysis: The compound is employed in catalytic reactions, particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
作用机制
The mechanism of action of (3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid depends on its application:
In Catalysis: The boronic acid group interacts with the palladium catalyst to form a reactive intermediate, facilitating the coupling reaction.
In Biological Systems: The compound can interact with specific enzymes or proteins, potentially inhibiting their activity or altering their function.
相似化合物的比较
Similar Compounds
4-(1H-Pyrazol-1-yl)phenylboronic acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-4-(1H-pyrazol-1-yl)phenylboronic acid pinacol ester: A derivative with a pinacol ester group, which can be used as a protecting group for the boronic acid.
Uniqueness
(3-Bromo-4-(1H-pyrazol-1-yl)phenyl)boronic acid is unique due to the presence of both the bromine atom and the boronic acid group, allowing it to participate in a wide range of chemical reactions and making it a versatile building block in organic synthesis.
属性
分子式 |
C9H8BBrN2O2 |
|---|---|
分子量 |
266.89 g/mol |
IUPAC 名称 |
(3-bromo-4-pyrazol-1-ylphenyl)boronic acid |
InChI |
InChI=1S/C9H8BBrN2O2/c11-8-6-7(10(14)15)2-3-9(8)13-5-1-4-12-13/h1-6,14-15H |
InChI 键 |
FJRFQXPEGAYBGA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)N2C=CC=N2)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



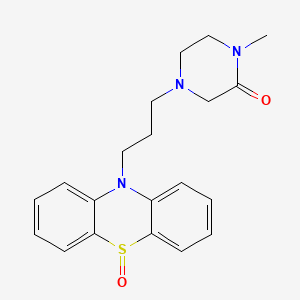
![(4aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride](/img/structure/B14070205.png)
